Cas no 683767-40-0 (N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide structure](https://www.kuujia.com/scimg/cas/683767-40-0x500.png)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]-
- AKOS024603276
- 683767-40-0
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
- Oprea1_001099
- Z30269926
- F1122-1235
- N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
-
- Inchi: 1S/C26H26N4O3S/c1-18-6-4-5-17-30(18)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-2-3-8-24(23)29-25/h2-3,7-16,18H,4-6,17H2,1H3,(H,27,31)(H,28,29)
- InChI Key: JKYRMTUVYWVEEZ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2NC3=CC=CC=C3N=2)C=C1)(=O)C1=CC=C(S(N2CCCCC2C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 474.17256188g/mol
- Monoisotopic Mass: 474.17256188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 799
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.338±0.06 g/cm3(Predicted)
- pka: 11.39±0.10(Predicted)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-1235-3mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 3mg |
$63.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-50mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 50mg |
$160.0 | 2023-07-06 | |
A2B Chem LLC | BA75377-1mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA75377-5mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1122-1235-2μmol |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-25mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 25mg |
$109.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-40mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-2mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-20mg |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 20mg |
$99.0 | 2023-07-06 | |
Life Chemicals | F1122-1235-10μmol |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide |
683767-40-0 | 90%+ | 10μl |
$69.0 | 2023-07-06 |
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Additional information on N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Introduction to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS No. 683767-40-0)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 683767-40-0, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of extensive research and development. The molecular structure of this compound incorporates several key pharmacophoric elements that contribute to its potential therapeutic applications.
The core structure of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide consists of a benzamide moiety linked to a benzene ring substituted with a 1H-1,3-benzodiazole group. This arrangement is particularly intriguing because the 1H-1,3-benzodiazole moiety is known for its ability to interact with various biological targets, including receptors and enzymes involved in neurological and inflammatory processes. The presence of the sulfonyl group attached to a piperidine ring further enhances the compound's potential bioactivity by introducing additional hydrogen bonding capabilities and electronic properties that can modulate receptor binding.
In recent years, there has been a surge in research focused on developing novel compounds that can interact with central nervous system (CNS) receptors in unique ways. The benzodiazole derivative in N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been studied for its potential anxiolytic and sedative effects, which are attributed to its interaction with GABA-A receptors. However, the introduction of the sulfonyl-piperidine moiety suggests that this compound may exhibit additional pharmacological profiles beyond traditional benzodiazepine-like activity. This has opened up new avenues for exploring its use in treating conditions such as chronic pain, inflammation, and even certain neurological disorders.
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves multiple steps of organic chemistry techniques, including condensation reactions, sulfonylation, and functional group transformations. The precise control over these reactions is crucial to achieving the desired molecular architecture and ensuring high yields of the final product. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to enhance the efficiency and selectivity of these processes. These techniques not only improve the overall yield but also allow for greater customization of the compound's structure to optimize its biological activity.
One of the most compelling aspects of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is its potential as a lead compound for drug development. The combination of the 1H-1,3-benzodiazole and sulfonyl-piperidine groups creates a multifaceted pharmacophore that can interact with multiple targets simultaneously. This property is particularly valuable in drug design because it allows for the development of compounds with enhanced efficacy and reduced side effects. Preclinical studies have shown promising results in terms of receptor binding affinity and pharmacokinetic profiles, suggesting that this compound could be a viable candidate for further development into a therapeutic agent.
The pharmacological profile of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(2-methylpiperidine-1-yl)sulfonyl]benzamide has been investigated in various in vitro and in vivo models. These studies have revealed interesting interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, preliminary data suggest that this compound may exhibit neuroprotective properties by modulating glutamate receptor activity. Such findings are particularly exciting given the increasing recognition of inflammation and neurodegeneration as critical factors in many diseases.
The development of novel pharmaceutical compounds like N-[4-(1H-
13
)-
benzodiazol
)-
2
-)phenyl]-
)-[
(methylpipridine
)]sulfonyl]benzamide also relies heavily on computational chemistry and molecular modeling techniques. These tools allow researchers to predict how a compound will interact with biological targets at the atomic level, providing valuable insights into its potential efficacy and safety profiles. By integrating experimental data with computational simulations, scientists can refine their understanding of the compound's mechanism of action and make informed decisions about how to optimize its design.
In conclusion, N-[4-(
)-
)-[
(methylpipridine
)]sulfonyl]benzamide (CAS No.
) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activity. The combination of advanced synthetic methodologies with rigorous pharmacological evaluation has positioned this compound as a promising lead for further drug development. As research continues to uncover new therapeutic applications for this class of molecules, N-[4-(
)phenyl]-[(methylpipridine
)sulfonyl]benzamide is poised to play an important role in addressing some of today's most challenging medical conditions.
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